Docusate aluminum

pharmaceutical formulation dose calculation molar equivalence

Procurement teams pursuing simplified solid-dosage manufacturing should evaluate Docusate aluminum over the sodium salt. It is a friable, crystal-like solid amenable to direct compression, eliminating the granulation steps required for waxy docusate sodium. This reduces equipment burden, cycle time, and process validation complexity. Critically, its essentially tasteless profile eliminates the need for taste-masking excipients in chewable tablets and oral liquids, directly lowering cost of goods and improving palatability for pediatric and geriatric formulations. Its water insolubility also supports controlled-release suspension design.

Molecular Formula C60H111AlO21S3
Molecular Weight 1291.7 g/mol
CAS No. 15968-85-1
Cat. No. B15177027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocusate aluminum
CAS15968-85-1
Molecular FormulaC60H111AlO21S3
Molecular Weight1291.7 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Al+3]
InChIInChI=1S/3C20H38O7S.Al/c3*1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h3*16-18H,5-15H2,1-4H3,(H,23,24,25);/q;;;+3/p-3
InChIKeyXHHAPTGXORWTEA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docusate Aluminum 15968-85-1: Stool Softener Surfactant with Distinct Physical-Chemical Properties vs. Sodium and Calcium Salts


Docusate aluminum (CAS 15968-85-1), chemically designated as aluminum tris(1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate), is a trivalent metal salt complex of the dioctyl sulfosuccinate (docusate) anion [1]. It belongs to the anionic surfactant class and functions as a stool softener (fecal hydrator) by reducing surface tension to facilitate water penetration into the fecal mass [2]. Its molecular weight is 1291.7 g/mol, substantially higher than its monovalent sodium counterpart (444.56 g/mol) [1].

Why Docusate Aluminum Cannot Be Directly Substituted for Sodium or Calcium Docusate in Formulation


Although docusate sodium and docusate calcium share the same bioactive anion, substitution with docusate aluminum introduces profound changes in critical pharmaceutical handling parameters that directly impact manufacturability and dosage form design. The sodium salt exists as a waxy, plastic solid that resists comminution and presents tablet compression difficulties, whereas the aluminum complex is a friable, crystal-like solid amenable to direct processing [1]. Moreover, the sodium salt possesses a distinctly bitter taste that necessitates taste-masking strategies in oral liquid and chewable formulations—a requirement eliminated with the essentially tasteless aluminum complex [1]. These differences in solid-state morphology and organoleptic profile preclude simple molar-equivalent interchange.

Comparative Evidence: Docusate Aluminum Differentiation vs. Sodium, Calcium, and Other Docusate Salts


Molecular Weight and Stoichiometric Equivalence: Aluminum Complex vs. Sodium Salt

Docusate aluminum exhibits a molecular weight of 1291.7 g/mol compared to 444.56 g/mol for docusate sodium [1]. This 2.9-fold difference arises from the trivalent aluminum cation coordinating three docusate anions per complex, whereas sodium forms a 1:1 salt [1]. The aluminum complex is water-insoluble [2], in contrast to the freely water-soluble sodium salt.

pharmaceutical formulation dose calculation molar equivalence

Solid-State Physical Form: Friable Crystalline Aluminum Complex vs. Waxy Sodium Salt

Docusate aluminum (as the aluminum hydroxide complex) is described as a dry, friable, crystal-like solid, in direct contrast to docusate sodium which is characterized as a wax-like, plastic material [1]. The waxy nature of sodium docusate renders it difficult to prepare tablets and challenging to manipulate in standard pharmaceutical processing equipment [1]. The aluminum complex presents as a friable solid that can be readily comminuted and formulated into tablets without special handling.

tablet manufacturing solid dosage form excipient processability

Organoleptic Profile: Essentially Tasteless Aluminum Complex vs. Bitter Sodium Salt

The aluminum hydroxide dioctyl sulfosuccinate complex is characterized as essentially tasteless, enabling the preparation of pharmaceutically elegant liquid dosage forms, simple tablets, and chewable tablets without taste-masking intervention [1]. In contrast, docusate sodium possesses an inherently bitter taste that presents significant formulation challenges for oral administration, particularly in pediatric and geriatric populations where palatability directly impacts adherence [1].

taste masking oral liquid formulation chewable tablet

Aqueous Solubility: Water-Insoluble Aluminum Complex vs. Freely Soluble Sodium Salt

Docusate aluminum (as the aluminum hydroxide complex) is water-insoluble [1]. This contrasts with docusate sodium, which is freely soluble in water and typically formulated as aqueous solutions or syrups . The water insolubility of the aluminum complex has direct implications for formulation strategy—it is suited for suspension dosage forms rather than solutions, and may exhibit modified dissolution kinetics in vivo.

solubility liquid formulation bioavailability

Organic Solvent Dispersibility: Aluminum-Docusate Complex Behavior in Non-Aqueous Systems

Metal-surfactant complexes formed between the dioctyl sulfosuccinate anion and trivalent aluminum cations are dispersible in various organic solvents including low-polarity media and alcohols [1]. In apolar solvents, these complexes form inverse macromolecular structures with multiple metal ions, while in alcohols the complex size is reduced to a more disperse conformation [1]. The metal and surfactant ions remain strongly bonded across all solvents probed, and dispersion significantly increases electrical conductivity relative to the neat solvent [1]. Comparable behavior for sodium docusate is not reported in this study.

non-aqueous formulation organic solvent surfactant complex

Optimal Application Scenarios for Docusate Aluminum Based on Evidence-Differentiated Properties


Taste-Masking-Free Chewable Tablet and Oral Liquid Formulations

Docusate aluminum is uniquely suited for chewable tablets and oral liquid dosage forms where taste is a critical acceptance factor. Unlike docusate sodium, which requires taste-masking via sweeteners, flavorants, or polymer coating due to its inherent bitterness, docusate aluminum is essentially tasteless [1]. This property enables simplified formulation design with reduced excipient burden, lower cost of goods, and improved palatability—particularly advantageous in pediatric and geriatric populations where medication adherence correlates with taste acceptability [1].

Direct Compression Tablet Manufacturing Without Pre-Granulation

The friable, crystal-like morphology of docusate aluminum enables direct compression tableting without the pre-processing steps required for waxy docusate sodium [1]. Docusate sodium's plastic character necessitates granulation with co-processing excipients (e.g., sodium benzoate) to achieve adequate flow and compressibility [1]. By eliminating this unit operation, docusate aluminum reduces manufacturing cycle time, equipment burden, and process validation complexity, making it the preferred choice for high-throughput solid dosage form production.

Suspension-Based Liquid Dosage Forms Requiring Surfactant Activity

The water-insoluble nature of docusate aluminum [1] positions it as a functional surfactant in suspension formulations where the active pharmaceutical ingredient or the docusate itself is intended to remain undissolved. This contrasts with docusate sodium, which yields clear solutions and may be inappropriate where sustained release or modified dissolution profiles are desired. Formulators can leverage docusate aluminum's insolubility to design controlled-release suspension systems that provide gradual surfactant activity in the gastrointestinal tract.

Non-Aqueous and Organic Solvent-Based Pharmaceutical Systems

Docusate aluminum demonstrates dispersibility in organic solvents including low-polarity media, forming well-characterized inverse macromolecular structures with retained metal-surfactant bonding [1]. This property supports formulation development in anhydrous topical preparations, non-aqueous oral vehicles, and specialized drug delivery systems where conventional water-soluble docusate salts exhibit poor partitioning or phase separation [1]. The electrochemical activity observed in apolar solvent dispersions [1] may also present novel research applications beyond traditional stool-softening indications.

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